![molecular formula C10H8F2N2O B1467000 [1-(2,6-difluorophenyl)-1H-pyrazol-3-yl]methanol CAS No. 1423028-38-9](/img/structure/B1467000.png)

[1-(2,6-difluorophenyl)-1H-pyrazol-3-yl]methanol

Descripción general

Descripción

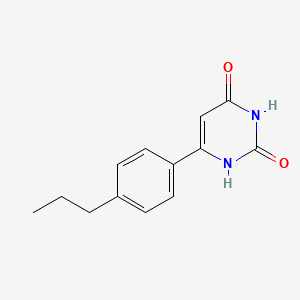

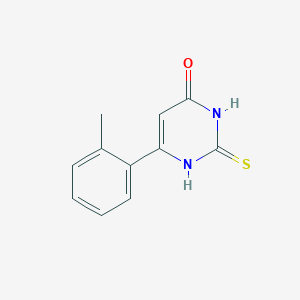

“[1-(2,6-difluorophenyl)-1H-pyrazol-3-yl]methanol” is a chemical compound with the molecular formula C10H8F2N2O . It has a molecular weight of 210.18 . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H8F2N2O/c11-8-2-1-3-9(12)10(8)14-5-4-7(6-15)13-14/h1-5,15H,6H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model for further analysis.

Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Aplicaciones Científicas De Investigación

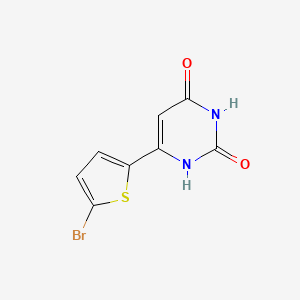

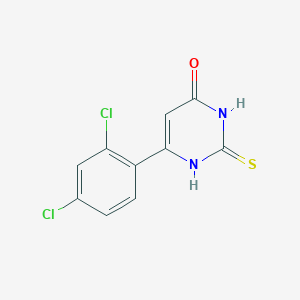

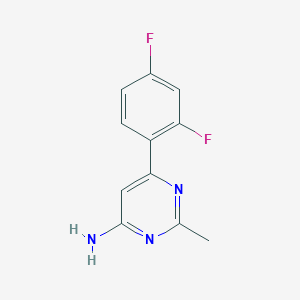

Synthesis and Bioevaluation of Pyrazole Derivatives

Pyrazoles, including compounds like [1-(2,6-difluorophenyl)-1H-pyrazol-3-yl]methanol, have been synthesized under various conditions and evaluated for their agrochemical and pharmaceutical activities. These compounds exhibit a range of physical and chemical properties, including herbicidal, antimicrobial, antifungal, antiviral, and antioxidant activities. Their synthesis often involves reactions between hydrazines and chalcone derivatives, and their structures are characterized using NMR, IR, TLC, and elemental analysis (Sheetal et al., 2018).

Methane as a Resource

While not directly related to this compound, research on methanotrophs—the bacteria capable of using methane as their sole carbon source—highlights the broader context of carbon utilization in scientific research. Methanotrophs can generate valuable products like single-cell protein, biopolymers, and methanol from methane, showcasing the potential of microbial systems in biotechnological applications and carbon recycling (P. Strong, S. Xie, & W. Clarke, 2015).

Liquid-Phase Methanol Synthesis

Methanol synthesis from CO-rich gas, especially in applications like coal gasification combined cycle power stations, represents an important area of research. Methanol serves as a clean-burning fuel with applications in energy, transport, and as an intermediary in chemical manufacturing. This research area involves exploring catalysts, reaction mechanisms, and the potential for methanol to act as a peaking fuel in power generation (A. Cybulski, 1994).

Hydrogen Production from Methanol

Methanol, as a liquid hydrogen carrier, offers a pathway for producing high purity hydrogen, crucial for the development of a hydrogen-methanol economy. This area of research focuses on catalyst development and reactor technology to improve the efficiency and effectiveness of hydrogen production processes, including methanol steam reforming and partial oxidation (G. García, E. Arriola, Wei-hsin Chen, & M. D. de Luna, 2021).

Methanol as a Chemical Marker in Transformer Oil

Methanol has been identified as a marker for assessing the condition of solid insulation in power transformers. This application underlines the chemical utility of methanol beyond its traditional roles, offering a novel approach to monitoring and managing transformer health and longevity (J. Jalbert, E. Rodriguez-Celis, O. Arroyo-Fernández, S. Duchesne, & Brigitte Morin, 2019).

Safety and Hazards

Safety data for “[1-(2,6-difluorophenyl)-1H-pyrazol-3-yl]methanol” indicates that it may be harmful if swallowed, in contact with skin, or inhaled . It may cause skin and eye irritation, and may cause respiratory irritation . Safety precautions include avoiding contact with skin, eyes, and clothing, avoiding ingestion and inhalation, and washing thoroughly after handling .

Propiedades

IUPAC Name |

[1-(2,6-difluorophenyl)pyrazol-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2N2O/c11-8-2-1-3-9(12)10(8)14-5-4-7(6-15)13-14/h1-5,15H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCPHHRWDWBGNEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)N2C=CC(=N2)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[4-(Propan-2-yloxy)phenyl]pyrimidin-4-amine](/img/structure/B1466933.png)

![(R)-4-[3-(4-Bromophenyl)-1H-pyrazol-4-ylmethyl]-2-methyl-1-(5-trifluoromethyl-pyridin-2-yl)-piperazine](/img/structure/B1466940.png)